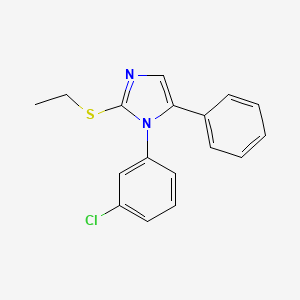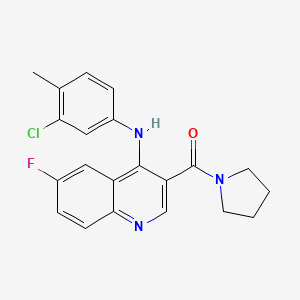
(4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as quinoline derivatives, which are known for their broad spectrum of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of a quinoline core in the compound of interest suggests potential for similar biological activities.
Synthesis Analysis
While the synthesis of the specific compound is not detailed in the provided papers, similar compounds have been synthesized using various starting reagents and processes. For instance, a related compound was synthesized through a two-step procedure involving Povarov cycloaddition reaction followed by N-furoylation . This suggests that the synthesis of the compound might also involve multi-step reactions, possibly starting with commercially available reagents and employing strategic functional group transformations to introduce the quinoline and pyrrolidine moieties.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further substituted with various functional groups. The papers describe the use of spectroscopic methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for structural characterization . Additionally, density functional theory (DFT) calculations can be used to optimize the structure and predict various bonding features and vibrational wave numbers . These techniques could be applied to the compound of interest to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the substituents attached to the quinoline core. The papers do not provide specific reactions for the compound , but they do mention the use of molecular docking studies to understand the antibacterial activity of similar compounds . This implies that the compound could interact with biological targets through specific chemical reactions, which could be elucidated through experimental studies and computational modeling.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be affected by their molecular structure. The papers discuss the use of DFT calculations to analyze structural changes due to electron-withdrawing or electron-donating groups . These calculations can also provide information on the thermodynamic stability and reactivity of the compounds. The HOMO-LUMO energy gap, in particular, is an important descriptor of a compound's chemical reactivity and can be used to predict its behavior in various environments .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound has been involved in synthetic pathways aiming to create novel molecular structures with potential applications in pharmaceuticals and chemical research. For instance, in the study of the synthesis, crystal structure, and DFT (Density Functional Theory) study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, researchers explored the synthesis and structural characterization of boric acid ester intermediates with benzene rings, similar in complexity to the compound (Huang et al., 2021). These studies are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of such compounds, providing insights into their behavior in chemical reactions and possible applications in designing new materials or drugs.
Photophysical Study
Metalated Ir(III) complexes based on luminescent diimine ligands, which include structures analogous to the target compound, have been synthesized and studied for their photophysical properties. These investigations aim to understand the emission characteristics of these complexes, which could be valuable for applications in OLEDs (Organic Light Emitting Diodes) and as sensors. The research on these complexes reveals the impact of different substituents on their luminescent properties and how these can be tailored for specific applications (Shakirova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of similar complex compounds have been designed as selective butyrylcholinesterase (BChE) inhibitors with anti-Aβ aggregation activity. These compounds are optimized for better BChE inhibitory activity and selectivity, aiming at potential therapeutic applications for Alzheimer's disease. The binding modes of these compounds are investigated through molecular docking and dynamics simulation, providing a foundation for the development of new therapeutic agents (Jiang et al., 2019).
Propriétés
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c1-13-4-6-15(11-18(13)22)25-20-16-10-14(23)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXPCQEWXVTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

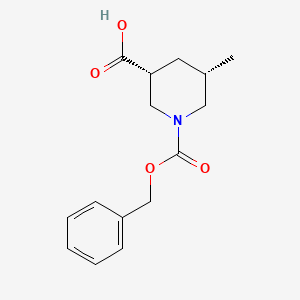
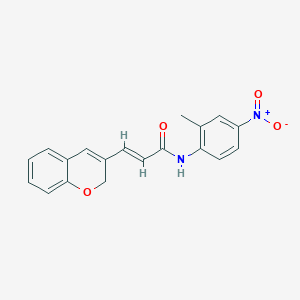
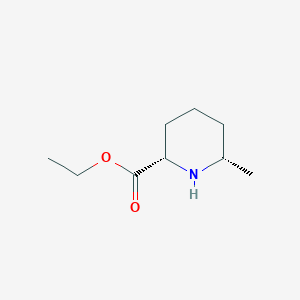
![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)
![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)
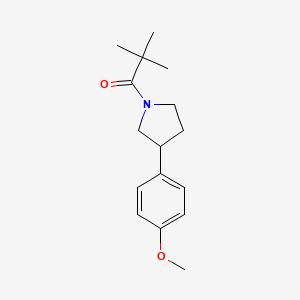
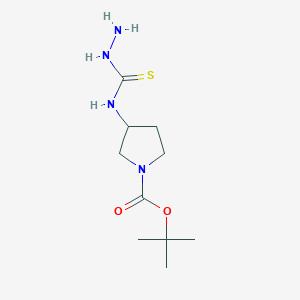

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)
